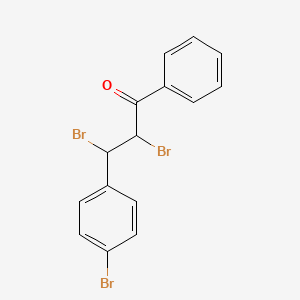
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone is an organic compound characterized by the presence of bromine atoms and phenyl groups. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone typically involves the bromination of 1-phenyl-1-propanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the addition of bromine to the double bond of 1-phenyl-1-propanone, resulting in the formation of the dibromo compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)-1-phenyl-1-propanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone involves its interaction with molecular targets through its bromine atoms and phenyl groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone can be compared with similar compounds such as:
2,3-Dibromo-3-(2-bromophenyl)-1-phenyl-1-propanone: This compound has a similar structure but with the bromine atoms positioned differently on the phenyl ring.
2,3-Dibromo-3-(4-chlorophenyl)-1-phenyl-1-propanone: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
2,3-Dibromo-3-(4-methylphenyl)-1-phenyl-1-propanone: This compound has a methyl group instead of a bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific bromine substitution pattern, which influences its reactivity and applications in various chemical processes.
Properties
CAS No. |
10388-32-6 |
|---|---|
Molecular Formula |
C15H11Br3O |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H |
InChI Key |
NURZGIQYHBZOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)
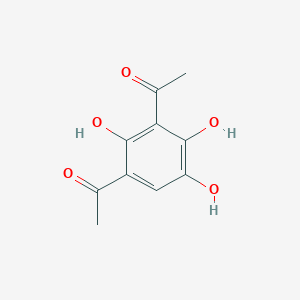
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)
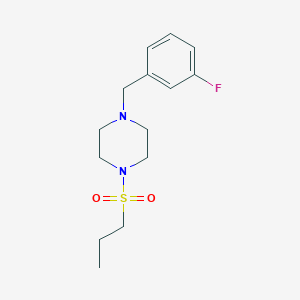
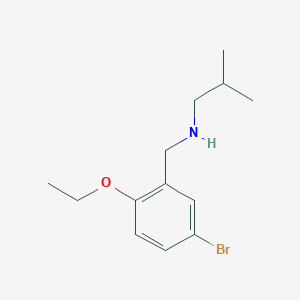
![1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)
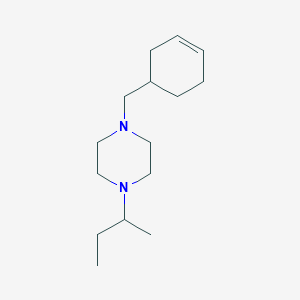
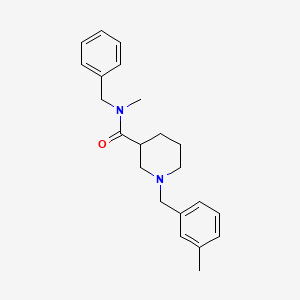
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)
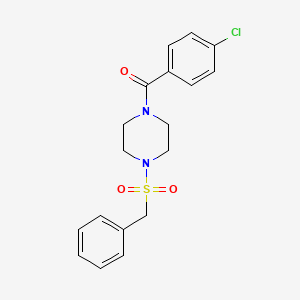
![(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10884553.png)
